(3R)-1-[(1-hydroxycyclohexyl)methyl]pyrrolidin-3-ol
Overview
Description
Scientific Research Applications
Organocatalysis in Asymmetric Michael Addition
(3R)-1-[(1-hydroxycyclohexyl)methyl]pyrrolidin-3-ol and its derivatives have been explored for their organocatalytic properties. A study by Yan-fang (2008) describes the use of a related compound, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, as an organocatalyst for asymmetric Michael addition. This process is significant for its good to high yield and excellent enantioselectivities, which is essential in the synthesis of chiral compounds (Cui Yan-fang, 2008).
Synthesis of Heterocyclic Compounds
Pyrrolidin-2-ones and their derivatives, including this compound, are considered promising in synthesizing non-aromatic heterocyclic compounds. These structures are found in many natural products and biologically active molecules. A study by Rubtsova et al. (2020) highlights the importance of introducing various substituents into the nucleus of pyrrolidin-2-ones for creating new medicinal molecules with improved biological activity (Rubtsova et al., 2020).
DNA and RNA Duplex Stability
A research by Filichev and Pedersen (2003) involved the synthesis of N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. This compound was used in forming intercalating nucleic acids (INAs), which showed a destabilization effect on INA-DNA and INA-RNA duplexes. Such studies are crucial in understanding nucleic acid interactions and stability (Filichev & Pedersen, 2003).
Asymmetric Synthesis and Catalysis
The compound has been used in asymmetric synthesis and catalysis. For example, Karlsson and Högberg (2001) described asymmetric 1,3-dipolar cycloadditions involving chiral azomethine ylides and 3-benzyloxy-substituted alkenoylcamphorsultams. This method allows for the production of trans-3,4-Disubstituted pyrrolidines, which serve as chiral building blocks for synthesizing enantiopure bioactive pyrrolidines (Karlsson & Högberg, 2001).
Properties
IUPAC Name |
(3R)-1-[(1-hydroxycyclohexyl)methyl]pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-10-4-7-12(8-10)9-11(14)5-2-1-3-6-11/h10,13-14H,1-9H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQSQDDTGQMKLV-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CCC(C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(CN2CC[C@H](C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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